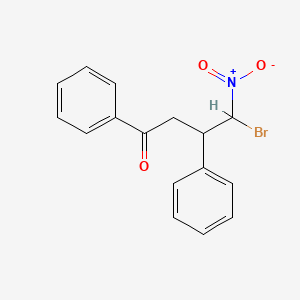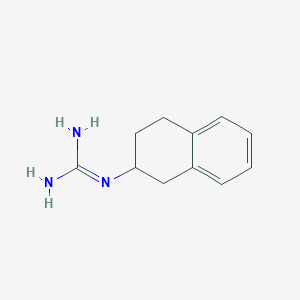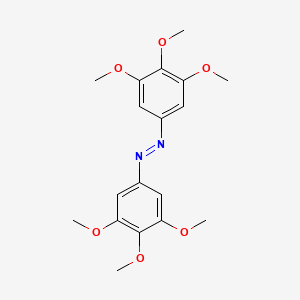
P-(3-Aminophenyl)-N,N'-bis(5-chloropyrimidin-2-yl)phosphonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide is a complex organic compound with the molecular formula C14H12Cl2N7OP. This compound is characterized by the presence of aminophenyl and chloropyrimidinyl groups, making it a significant molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide typically involves the reaction of 3-aminophenyl derivatives with chloropyrimidine compounds. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloropyrimidinyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophiles.
科学的研究の応用
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical manufacturing processes.
作用機序
The mechanism of action of P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)urea
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)thiourea
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)carbamate
Uniqueness
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide is unique due to its phosphonic diamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable molecule for specific applications in research and industry.
特性
CAS番号 |
6339-34-0 |
|---|---|
分子式 |
C14H12Cl2N7OP |
分子量 |
396.2 g/mol |
IUPAC名 |
N-[(3-aminophenyl)-[(5-chloropyrimidin-2-yl)amino]phosphoryl]-5-chloropyrimidin-2-amine |
InChI |
InChI=1S/C14H12Cl2N7OP/c15-9-5-18-13(19-6-9)22-25(24,12-3-1-2-11(17)4-12)23-14-20-7-10(16)8-21-14/h1-8H,17H2,(H2,18,19,20,21,22,23,24) |
InChIキー |
FEKFSELIBXCMBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)P(=O)(NC2=NC=C(C=N2)Cl)NC3=NC=C(C=N3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
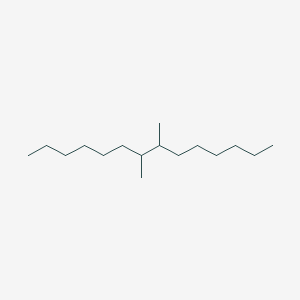
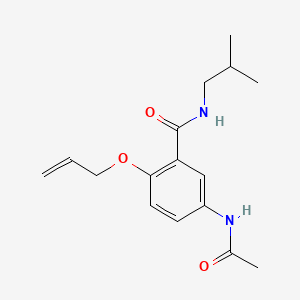

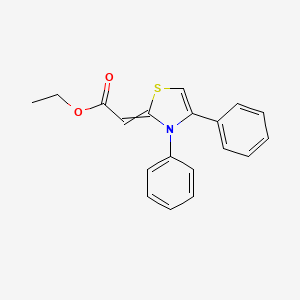
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
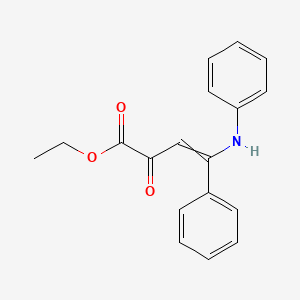
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
